molecular formula C7H4INOS B13039358 7-Iodothieno[3,2-c]pyridin-4-ol

7-Iodothieno[3,2-c]pyridin-4-ol

Cat. No.: B13039358
M. Wt: 277.08 g/mol
InChI Key: CXCZKVRCUJAGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fused Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

Fused pyridine derivatives are a class of heterocyclic compounds that feature a pyridine ring fused to another ring system. This structural motif is of paramount importance in both organic synthesis and medicinal chemistry. nih.gov The pyridine ring itself is a key structural component in numerous natural products, including vitamins like nicotinamide (B372718) (Vitamin B3) and pyridoxol (Vitamin B6), as well as various alkaloids. nih.gov In the pharmaceutical industry, pyridine-based ring systems are among the most common heterocycles found in approved drugs, constituting a significant percentage of all N-heterocyclic drugs sanctioned by regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.govCurrent time information in Bangalore, IN.

The fusion of a pyridine ring with other carbocyclic or heterocyclic rings creates a diverse array of scaffolds with unique three-dimensional shapes and electronic properties. This structural diversity allows for fine-tuning of a molecule's biological activity, solubility, lipophilicity, and hydrogen bonding capacity. researchgate.netmdpi.com Consequently, fused pyridine derivatives are integral to the design of therapeutic agents across a broad spectrum of diseases, including cancer, infectious diseases, inflammation, and neurological disorders. Current time information in Bangalore, IN.researchgate.netmdpi.com Their ability to mimic the structure of endogenous molecules, such as DNA bases like adenine (B156593) and guanine, is a key factor in their effectiveness as antiviral and anticancer drugs. researchgate.netmdpi.com

Overview of Thienopyridine Isomeric Forms and Their Relative Stability

Thienopyridines are bicyclic heterocyclic compounds resulting from the fusion of a thiophene (B33073) ring and a pyridine ring. The orientation of the sulfur atom in the thiophene ring relative to the nitrogen atom in the pyridine ring, along with the mode of fusion, gives rise to six possible isomers. nih.govresearchgate.net These isomers are characterized by the position of the shared carbon-carbon bond.

The six isomeric forms are:

thieno[2,3-b]pyridine (B153569)

thieno[3,2-b]pyridine (B153574)

thieno[2,3-c]pyridine (B153571)

thieno[3,2-c]pyridine (B143518)

thieno[3,4-b]pyridine

thieno[3,4-c]pyridine (B8695171) nih.govresearchgate.net

Among these, the thieno[2,3-b], thieno[3,2-b], thieno[2,3-c], and thieno[3,2-c] isomers have been extensively studied. researchgate.netnih.gov In contrast, the thieno[3,4-b] and thieno[3,4-c] isomers, which were first synthesized in 1970, are known to be significantly less stable and have been the subject of limited research. researchgate.net The stability of these isomers is a critical factor influencing their synthetic accessibility and their potential for practical applications.

Thienopyridine IsomerCommon NameStability
thieno[2,3-b]pyridine2-Thia-5-azanaphthaleneHigh
thieno[3,2-b]pyridine3-Thia-5-azanaphthaleneHigh
thieno[2,3-c]pyridine2-Thia-6-azanaphthaleneHigh
thieno[3,2-c]pyridine5-AzathianaphtheneHigh
thieno[3,4-b]pyridine2-Thia-7-azanaphthaleneLow
thieno[3,4-c]pyridine2-Thia-8-azanaphthaleneLow

This table provides a simplified overview of the relative stability of thienopyridine isomers based on available literature.

Historical Context of Thienopyridine Analogues as Privileged Scaffolds

The journey of thienopyridines in chemical research began over a century ago, with the first mention of thieno[2,3-b]pyridines appearing in 1913. researchgate.net Since then, and particularly in recent decades, thienopyridine analogues have earned the designation of a "privileged scaffold" in medicinal chemistry. researchgate.net This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a rich source for the development of novel drugs. bldpharm.com

The high pharmacological potential of thienopyridines has spurred the development of numerous innovative and efficient synthetic methods for their preparation. nih.gov Their structural and isoelectronic similarity to essential biomolecules like vitamins B3 and B6 has made them an attractive structural feature in the creation of many pharmaceutical drugs. researchgate.net Thienopyridine-based drugs are most notably used in the treatment of cardiovascular and central nervous system (CNS) disorders. researchgate.netnih.gov Furthermore, these compounds have demonstrated a wide range of other biological activities, including anti-inflammatory, anti-infective, antiviral, antiproliferative, antimicrobial, and antitumor properties. researchgate.net The versatility of the thienopyridine scaffold ensures its continued importance in the quest for new and effective therapeutic agents.

Specific Focus on the Thieno[3,2-c]pyridine Ring System

The thieno[3,2-c]pyridine isomer, also known by the synonym 5-Azathianaphthene, is a significant member of the thienopyridine family. nih.gov This specific ring system has been the foundation for the development of new pharmacophores with potential applications in treating neuropsychiatric disorders. For instance, arylpiperazine derivatives of the thieno[3,2-c]pyridine ring system have been synthesized and shown to possess significant activity as potential antipsychotic agents. nih.gov These compounds have demonstrated potent affinity for serotonin (B10506) receptors, although their interaction with dopamine (B1211576) D2 receptors was found to be weak. nih.gov

Beyond its role in medicinal chemistry, the thieno[3,2-c]pyridine scaffold has also been explored in the field of materials science. Derivatives such as thieno[3,2-c]pyridine-4,6-dione have been used to create novel bisisoindigo-based organic semiconductors for use in organic field-effect transistors (OFETs). chembk.com Furthermore, this ring system has been incorporated into phosphorescent iridium complexes for application in organic light-emitting diodes (OLEDs). The chemical properties of the thieno[3,2-c]pyridine core make it a versatile building block for creating a variety of functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4INOS

Molecular Weight

277.08 g/mol

IUPAC Name

7-iodo-5H-thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H4INOS/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10)

InChI Key

CXCZKVRCUJAGRH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)NC=C2I

Origin of Product

United States

Synthetic Methodologies for 7 Iodothieno 3,2 C Pyridin 4 Ol and Analogues

Strategic Approaches to the Thieno[3,2-c]pyridine (B143518) Core

The assembly of the bicyclic thieno[3,2-c]pyridine system can be achieved through several strategic approaches. These methods are designed to build the fused heterocyclic structure with control over substitution patterns, which is crucial for developing analogues with specific properties.

The fusion of thiophene (B33073) and pyridine (B92270) rings is generally accomplished by constructing one ring upon the other. One common strategy involves starting with a suitably substituted pyridine derivative and performing a sequence of reactions to build the thiophene ring. researchgate.net An alternative approach begins with a functionalized thiophene and subsequently constructs the fused pyridine ring. researchgate.net For instance, the Gewald aminothiophene synthesis is a well-established one-pot reaction that produces 2-aminothiophenes, which are versatile precursors for the subsequent annulation of a pyridine ring. tandfonline.comnih.gov This method involves the condensation of a ketone with an activated nitrile and elemental sulfur in the presence of a base. tandfonline.com The resulting 2-aminothiophene can then undergo cyclization with appropriate reagents to form the fused pyridine ring, yielding the thienopyridine scaffold. researchgate.net

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile compound, catalyzed by a strong base, to yield a cyclic α-cyanoenamine. synarchive.com This reaction, conceptually related to the Dieckmann condensation, is a powerful tool for forming five- and six-membered rings. synarchive.comwikipedia.org In the context of thieno[3,2-c]pyridine synthesis, a variant of this reaction can be envisioned starting from a thiophene precursor bearing two nitrile groups at appropriate positions. The mechanism involves the deprotonation of the α-carbon of one nitrile group, followed by an intramolecular nucleophilic attack on the carbon of the second nitrile group. The resulting imine intermediate then tautomerizes to the more stable enamine. Subsequent hydrolysis of the product can yield a cyclic ketone. wikipedia.org This domino reaction sequence, combining nucleophilic substitution with Thorpe-Ziegler cyclization, has been successfully employed in the synthesis of substituted thieno[3,2-b]pyridines, demonstrating its utility for constructing fused thienopyridine systems. acs.org

Both one-pot and step-wise protocols have been developed for the synthesis of thieno[3,2-c]pyridin-4-one derivatives, which exist in tautomeric equilibrium with the corresponding pyridin-4-ol form. A notable example is the synthesis of methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates. researchgate.net

In a one-pot approach , 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, methyl mercaptoacetate (B1236969), and hydrazine (B178648) hydrate (B1144303) are reacted together. This method provides the target thieno[3,2-c]pyridin-4-ones directly in excellent yields without the need for a metal catalyst. researchgate.net

The step-wise synthesis involves the initial isolation of intermediate compounds. First, the pyran-2-one starting material is reacted with methyl mercaptoacetate to form a functionalized thieno[3,2-c]pyran-4-one. This isolated intermediate is then treated with hydrazine hydrate to afford the final thieno[3,2-c]pyridin-4-one product. researchgate.net An alternative step-wise route involves the synthesis and isolation of a tetrasubstituted thiophene, which is subsequently cyclized with hydrazine hydrate to yield the same final product. researchgate.net

The following table summarizes the yields obtained for various derivatives using these protocols. researchgate.net

EntryArMethod A (One-Pot) Yield (%)Method B (from 4) Yield (%)Method C (from 5) Yield (%)
6aC₆H₅808590
6b4-MeC₆H₄828492
6c4-MeOC₆H₄858894
6d4-ClC₆H₄788085
6e4-FC₆H₄757882
6f4-BrC₆H₄768084
6g2-Naphthyl727580

Data sourced from scientific literature. researchgate.net

Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur sequentially in a single operation without isolating intermediates. These processes are highly efficient as they reduce the number of synthetic steps, purifications, and the amount of waste generated. researchgate.net

A relevant example is the cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenide salts with mercaptoacetic esters, which leads to the formation of highly substituted 3,6-diamino-4-aroyl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. researchgate.net While this produces a different isomer, the principle illustrates a powerful strategy for constructing complex thienopyridine systems. The reaction proceeds through a series of intramolecular cyclizations and rearrangements to rapidly build the fused heterocyclic scaffold. researchgate.net Flash vacuum pyrolysis of stabilized ylides prepared from 2-(methylthio)nicotinic acid also triggers a cascade synthesis to produce various fused thieno[2,3-b]pyridine (B153569) ring systems. rsc.org

The table below presents the results of a cascade synthesis yielding various thieno[2,3-b]pyridine derivatives. researchgate.net

CompoundArRYield (%)
2aC₆H₅Me72
2bC₆H₅Et78
2c4-MeC₆H₄Me76
2d4-MeC₆H₄Et80
2e4-MeOC₆H₄Me75
2f4-MeOC₆H₄Et81
2g4-ClC₆H₄Me70
2h4-ClC₆H₄Et74

Data sourced from scientific literature. researchgate.net

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. chim.it These reactions are atom-economical and offer a rapid route to molecular complexity.

A flexible three-component approach has been developed for the synthesis of highly substituted pyridin-4-ol derivatives. This reaction involves the treatment of lithiated alkoxyallenes with nitriles and carboxylic acids. chim.it The process begins with the addition of the lithiated allene (B1206475) to the nitrile, followed by acylation with the carboxylic acid and subsequent cyclization to form the pyridin-4-ol ring. chim.it This method is notable for its broad scope, accommodating a wide variety of alkoxyallenes, nitriles, and carboxylic acids. chim.it

A four-component variation of this protocol allows for the in-situ conversion of the resulting pyridin-4-ol into the corresponding pyridin-4-yl nonaflate. These nonaflates are versatile intermediates for further functionalization, particularly in palladium-catalyzed cross-coupling reactions. chim.it

The table below illustrates the scope of the three-component synthesis using trifluoroacetic acid (TFA) as the carboxylic acid component. chim.it

EntryR in R-CNProductYield (%)
1Ph6 83
24-MeOC₆H₄7 76
34-CF₃C₆H₄8 65
42-Thienyl9 71
5t-Bu10 55
6c-Hex11 23

Data sourced from scientific literature. chim.it

This strategy involves the construction of the thiophene ring onto a pre-functionalized pyridine core, often utilizing a nucleophilic substitution as a key step. One such method involves the reaction of pyridines with heterocumulenes, such as carbon disulfide (CS₂) or phenyl isothiocyanate (PhNCS), in the presence of a strong base like sodium hydride (NaH) in DMSO. researchgate.net This reaction proceeds through the intermediate formation of S,N-acetal or S,S-acetal dianions. Subsequent intramolecular cyclization, which involves the nucleophilic displacement of a suitable leaving group on the pyridine ring, leads to the formation of the fused thieno[3,2-c]pyridine system. researchgate.net This approach provides a direct route to functionalized thieno[3,2-c]pyridines. Another pathway involves the nucleophilic substitution of a halogen on the pyridine ring by a sulfur-containing nucleophile, followed by cyclization to form the thiophene ring. For instance, heating a 3-bromo-4-chloro-thieno[3,2-c]pyridine with an amine like 2-picolylamine results in nucleophilic substitution at the 4-position. google.com

Application of Cagniant and Kirsch Thiophene Synthesis to the Thieno[3,2-c]pyridine System

The construction of the thieno[3,2-c]pyridine skeleton can be achieved by applying the principles of the Cagniant and Kirsch thiophene synthesis. This method is particularly advantageous for creating 2-substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs), which are precursors to the fully aromatized target compound nih.gov. The synthetic route allows for the introduction of various substituents on the thiophene ring, which can be crucial for modulating the compound's properties nih.gov.

The general strategy involves the use of a substituted thiophene as a starting material, upon which the pyridine ring is constructed. This approach offers a degree of flexibility in the design and synthesis of analogues of 7-Iodothieno[3,2-c]pyridin-4-ol.

Regioselective Functionalization and Substituent Introduction

Once the core thieno[3,2-c]pyridine structure is in place, the introduction of the 4-hydroxyl and 7-iodo groups requires highly regioselective reactions. Directing these functional groups to the correct positions is a significant challenge in the synthesis of such polysubstituted heterocyclic systems.

Site-Selective C-H Bond Functionalization for Thienopyridines

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis as it allows for the introduction of functional groups without the need for pre-functionalized starting materials mdpi.com. In the context of thienopyridines, palladium-catalyzed C-H activation has been extensively studied to control regioselectivity mdpi.com. The challenge lies in differentiating between the multiple C-H bonds present on both the thiophene and pyridine rings, which may have similar reactivities mdpi.com.

For the thieno[3,2-c]pyridine system, controlling the site of functionalization is crucial. Research has shown that temperature can have a pronounced effect on the regioselectivity of these reactions mdpi.com. A concise and efficient protocol for the synthesis of substituted thienopyridine derivatives with high selectivity involves a metal-free, site-selective C-H bond thiolation and subsequent cyclization of alkynylpyridine substrates nih.govacs.org. This method provides a valuable route to functionalized thienopyridines that can then be further modified.

Introduction of the 4-Hydroxyl Group

The introduction of a hydroxyl group at the 4-position of the pyridine ring can be accomplished through various synthetic strategies. One notable and flexible approach is a three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids chim.it.

The formation of the pyridin-4-ol ring from the three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids proceeds through a unique multi-step mechanism chim.it. The key steps involve:

Nucleophilic addition: The lithiated alkoxyallene adds to the nitrile.

Acylation and rearrangement: The resulting intermediate is acylated by the carboxylic acid, leading to an N-acylated 1,3-diene after a proton shift chim.it.

Cyclization: An intramolecular aldol-type addition of a nucleophilic carbon to the amide carbonyl group forms the new C-C bond of the ring chim.it.

Dehydration and tautomerization: The cyclic intermediate undergoes acid-induced elimination of water to form a pyridin-4-one, which then tautomerizes to the more stable pyridin-4-ol chim.it.

The ratio of the pyridin-4-one and pyridin-4-ol tautomers is dependent on the substituents and the solvent chim.it.

The versatility of the three-component synthesis of pyridin-4-ols is demonstrated by the wide range of starting materials that can be employed chim.it.

Alkoxyallenes: A broad scope of alkoxyallenes can be utilized, allowing for various substitution patterns on the resulting pyridine ring chim.it.

Nitriles: Both alkyl and aryl nitriles can be used, leading to diverse substituents at the 2- and 6-positions of the pyridin-4-ol. However, some nitriles, such as trifluoroacetonitrile (B1584977) and trialkylsilyl cyanides, have been reported to be unsuitable for this reaction chim.it.

Carboxylic Acids: A wide variety of carboxylic acids can serve as the third component, introducing further diversity into the final product. The use of trifluoroacetic acid is particularly effective due to the increased electrophilicity of the resulting amide group, which facilitates the cyclization step chim.it.

This multicomponent approach provides a practical pathway to highly functionalized 4-hydroxypyridine (B47283) derivatives nih.gov.

Incorporation of the 7-Iodo Functionality

The final step in the synthesis of this compound is the introduction of the iodine atom at the 7-position of the thieno[3,2-c]pyridine ring system. Direct iodination of heterocyclic compounds can be achieved through various methods. A radical-based direct C-H iodination protocol has been developed for pyridines and related heterocycles, which can lead to regioselective iodination rsc.org.

For the thieno[3,2-c]pyridine system, electrophilic iodination is a plausible route. The thiophene ring is generally more susceptible to electrophilic substitution than the pyridine ring. The precise conditions, including the choice of iodinating agent (e.g., N-iodosuccinimide, iodine monochloride) and solvent, would need to be carefully optimized to achieve selective iodination at the desired 7-position. The electronic nature of the substituents already present on the ring system will significantly influence the regiochemical outcome of the iodination reaction.

Direct Iodination Strategies (e.g., N-Iodosuccinimide)

Direct iodination of heteroaromatic systems is a common and efficient method for installing iodine. For electron-rich heterocycles like thienopyridines, electrophilic iodinating agents are particularly effective. N-Iodosuccinimide (NIS) is a widely used reagent for this purpose due to its mild nature and ease of handling. nih.govdntb.gov.ua

The reaction typically involves treating the thienopyridine substrate with NIS in the presence of an acid catalyst. Trifluoroacetic acid (TFA) is a common solvent and catalyst for this transformation, activating the NIS to generate a more potent electrophilic iodine species. researchgate.netdntb.gov.ua For less reactive or acid-sensitive substrates, alternative conditions can be employed, and the addition of a base like lithium carbonate may be necessary to neutralize acid byproducts. nih.gov While NIS is practical for many electron-rich systems, its utility can be limited for more electron-poor or complex substrates, which may fail to react or provide lower yields. nih.gov

The regioselectivity of the iodination on the thieno[3,2-c]pyridine ring system is dictated by the electronic properties of the bicyclic structure. The thiophene ring is generally more electron-rich than the pyridine ring and thus more susceptible to electrophilic aromatic substitution.

Table 1: Conditions for Direct Iodination using N-Iodosuccinimide (NIS)

Reagent System Substrate Type Typical Conditions Reference
NIS / TFA Electron-rich arenes & heterocycles Room temperature, <16 hours dntb.gov.ua
NIS / H₂SO₄ / TFA Deactivated substrates Room temperature dntb.gov.ua
NIS / AgOTf Heteroarenes (e.g., thiazole) Not specified nih.gov
Mercuration Methodology Precursors for Iodination

An older, yet effective, two-step method for the iodination of aromatic rings involves an initial mercuration step followed by halo-demercuration. This process begins with the electrophilic substitution of a hydrogen atom with a mercury(II) salt, such as mercury(II) acetate (B1210297) or mercury(II) chloride, to form an organomercury compound.

This organomercury intermediate is then treated with molecular iodine (I₂). The iodine cleaves the carbon-mercury bond and replaces it with a carbon-iodine bond, yielding the desired iodo-substituted product. While this method has been successfully applied to various heterocyclic systems, its use has declined significantly due to the high toxicity of mercury compounds and the development of more direct and environmentally benign iodination methods like those using NIS. scribd.com

Halogenation Precedence in Thienopyridine Systems

The regiochemical outcome of halogenation on thienopyridine systems is a critical consideration in their synthesis. The position of substitution (i.e., on the thiophene or pyridine moiety) is influenced by the specific thienopyridine isomer, the nature of the halogenating agent, and the reaction conditions. researchgate.net

In many instances, electrophilic attack preferentially occurs at the C2 or C3 positions of the thiophene ring. researchgate.net However, under certain conditions, halogenation can be directed to the pyridine ring. For example, a ring-opening, halogenation, and ring-closing sequence has been developed to achieve 3-selective halogenation of pyridines using N-halosuccinimides. chemrxiv.org This method temporarily transforms the pyridine into a more reactive azatriene intermediate (a Zincke imine), which then undergoes regioselective halogenation. chemrxiv.org The application of directing groups, such as amides or N-oxides, can also be used to steer halogenation to specific C-H bonds, providing exceptional regioselectivity that might otherwise be difficult to achieve. rsc.org

Advanced Synthetic Techniques

The synthesis of complex derivatives of this compound often requires more sophisticated strategies to manage reactive functional groups and control stereochemistry.

Protecting Group Strategies for Amine and Hydroxyl Functionalities

In multi-step syntheses involving thienopyridines, the protection of reactive functional groups like amines and hydroxyls is often necessary to prevent unwanted side reactions. The choice of protecting group is crucial and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

For the hydroxyl group, as in the 4-ol position of the target molecule, common protecting groups include ethers like the methoxymethyl (MOM) ether. nih.gov For amine functionalities, which may be present in analogues, carbamates such as the tert-butoxycarbonyl (Boc) group are frequently employed. nih.gov The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions. The strategic use of these protecting groups allows for the selective modification of other parts of the molecule. nih.gov

Table 2: Common Protecting Groups in Thienopyridine Synthesis

Functional Group Protecting Group Abbreviation Introduction Conditions Cleavage Conditions Reference
Hydroxyl (-OH) Methoxymethyl ether MOM MOM-Cl, Base (e.g., DIPEA) Acid (e.g., HCl) nih.gov

Enantioselective Synthesis of Substituted Thienopyridine Systems

The development of enantioselective synthetic routes is critical for producing chiral thienopyridine derivatives, which is often essential for their application in medicinal chemistry. Achieving high enantioselectivity requires precise control over the formation of stereocenters.

Strategies for enantioselective synthesis can involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For instance, synthetic routes have been developed that allow for the enantioselective synthesis of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs). nih.gov Organocatalysis, using chiral molecules like cinchona-based squaramides, has also emerged as a powerful tool for achieving high enantioselectivity in reactions such as Michael additions to form substituted heterocycles. rsc.orgnih.gov These methods enable the production of single enantiomers of complex molecules, which is crucial for studying their specific biological activities.

Structural Characterization and Analysis

Spectroscopic Elucidation

Spectroscopic techniques are indispensable tools for confirming the identity and purity of novel compounds. For derivatives of the thieno[3,2-c]pyridine (B143518) scaffold, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely employed.

For a series of methyl 3,5-diamino-4-oxo-6-aryl-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylates, the proton (¹H) and carbon-¹³ (¹³C) NMR spectra have been reported. The chemical shifts observed are characteristic of the thieno[3,2-c]pyridine core and its substituents.

¹H NMR Spectral Data: In ¹H NMR spectra recorded in DMSO-d₆, characteristic signals for the thieno[3,2-c]pyridin-4-one core are observed. For instance, the methoxy (B1213986) group protons of the carboxylate at the 2-position typically appear as a singlet around 3.72-3.75 ppm. The protons of the amino groups and the aromatic protons of the 6-aryl substituent show signals in the expected regions of the spectrum.

¹³C NMR Spectral Data: The ¹³C NMR spectra provide further confirmation of the molecular structure. The carbon atoms of the thieno[3,2-c]pyridine ring system give rise to a series of signals with distinct chemical shifts. For example, the carbonyl carbon of the pyridin-4-one ring is typically observed in the downfield region of the spectrum. The chemical shifts of the thiophene (B33073) and pyridine (B92270) ring carbons are influenced by the nature and position of the substituents.

Below are representative NMR data for a related compound, methyl 3,5-diamino-4-oxo-6-phenyl-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylate.

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
δ 7.58–7.60 (m, 2H, ArH)δ 163.8
δ 7.44–7.45 (m, 3H, ArH)δ 158.8
δ 6.80 (s, 1H, CH)δ 152.0
δ 5.59 (s, 2H, NH₂)δ 148.4
δ 3.75 (s, 3H, OCH₃)δ 147.8
δ 134.3
δ 129.3
δ 128.8
δ 127.7
δ 116.2
δ 102.6
δ 93.2
δ 51.1

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, the molecular formula can be unequivocally established.

For several thieno[3,2-c]pyridin-4-one derivatives, HRMS data has been obtained using Electrospray Ionization (ESI). The measured exact masses are consistently in close agreement with the calculated theoretical masses for the protonated molecular ions ([M+H]⁺), confirming their elemental compositions.

The table below presents HRMS data for a selection of related thieno[3,2-c]pyridin-4-one compounds.

Compound Molecular Formula Calculated [M+H]⁺ Found [M+H]⁺
Methyl 3,5-diamino-4-oxo-6-phenyl-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylateC₁₅H₁₃N₃O₃S316.0750316.0765
Methyl 3,5-diamino-6-(4-methoxyphenyl)-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylateC₁₆H₁₅N₃O₄S346.0856346.0866
Methyl 3,5-diamino-6-(4-fluorophenyl)-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylateC₁₅H₁₂FN₃O₃S334.0656334.0674

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific FT-IR spectrum for 7-Iodothieno[3,2-c]pyridin-4-ol is not provided in the searched literature, the analysis of a structurally similar compound, Thieno[2,3-d]pyrimidin-4-one, reveals characteristic vibrational frequencies.

Key absorptions for the thieno[2,3-d]pyrimidin-4-one core include N-H stretching vibrations, which are typically observed in the region of 3412-3382 cm⁻¹. The C=O stretching frequency of the pyrimidinone ring is found at 1662 and 1602 cm⁻¹. C-H stretching modes are assigned in the 3173-2870 cm⁻¹ range. The C=N stretching vibrations are observed in the range of 1552-1490 cm⁻¹. For this compound, one would expect to observe characteristic absorptions for the O-H group, the C=O group of the pyridinone tautomer, N-H stretching, and vibrations associated with the thieno[3,2-c]pyridine core, including C-S and C-I bonds.

Solid-State Structural Investigations

The arrangement of molecules in the solid state significantly influences the physical properties of a compound. X-ray diffraction techniques provide definitive information on the three-dimensional structure of crystalline solids.

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The structure of a related compound, methyl 3,5-diamino-6-(o-methoxyphenyl)-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylate, has been determined by this method.

The analysis revealed the presence of hydrogen bonding interactions in the solid-state structure. These interactions play a crucial role in the formation of the crystal lattice. The planarity of the thieno[3,2-c]pyridine ring system is a key feature of its structure.

The conformation and packing of thienopyridine rings in the crystal lattice are governed by a combination of factors, including the planarity of the ring system and intermolecular interactions such as hydrogen bonding and π-π stacking. The planarity of the thienopyridine core facilitates intermolecular stacking, which can contribute to poor solubility for some derivatives.

In an effort to improve the pharmacokinetic profiles of some thieno[2,3-b]pyridines, bulky ester and carbonate functional groups have been introduced to disrupt the crystal packing. This approach has been shown to decrease the melting points of the compounds, suggesting a reduction in the efficiency of the crystal packing. The extensive planarity of the thienopyridine system is a recurring theme that dictates its solid-state behavior.

Advanced Structural Modalities

A comprehensive understanding of the three-dimensional structure and conformational flexibility of this compound is crucial for elucidating its chemical properties and potential biological interactions. While direct experimental data from advanced techniques such as high-resolution NMR spectroscopy or single-crystal X-ray diffraction specifically for this compound are not extensively available in the public domain, conformational analysis can be approached through computational modeling and comparison with structurally related heterocyclic systems.

The thieno[3,2-c]pyridine core of the molecule is a rigid bicyclic system. The fusion of the thiophene and pyridine rings results in a largely planar scaffold. The primary source of conformational flexibility in the molecule would arise from the tautomerism of the 4-ol (hydroxyl) group and the potential for out-of-plane vibrations.

Tautomerism and its Conformational Implications:

The 4-hydroxy pyridine moiety in this compound can exist in equilibrium with its pyridin-4-one tautomer. This tautomerism significantly influences the electronic distribution and geometry of the pyridine ring.

Hydroxyl Form: In this form, the pyridine ring maintains its aromatic character. The hydrogen of the hydroxyl group can rotate around the C-O bond, leading to different rotamers. The orientation of this hydroxyl group can be influenced by intermolecular interactions, such as hydrogen bonding in the solid state or with solvent molecules.

Pyridin-4-one Form: In this tautomeric form, the pyridine ring adopts a keto-enol-like structure. This form can also exhibit distinct conformational features, particularly in how it engages in hydrogen bonding, acting as a hydrogen bond acceptor at the carbonyl oxygen and a donor at the ring nitrogen.

The equilibrium between these two tautomers is influenced by factors such as the solvent environment and the solid-state packing. Computational methods like Density Functional Theory (DFT) can be employed to calculate the relative energies of these tautomers and predict the most stable form in different environments.

Computational Modeling of Conformational Preferences:

Advanced computational techniques are invaluable for exploring the conformational landscape of molecules like this compound. DFT calculations can provide insights into the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles.

A theoretical conformational analysis would involve mapping the potential energy surface of the molecule by systematically rotating the C-O bond of the hydroxyl group. This would help in identifying the most stable conformations and the energy barriers between them. Such studies on related heterocyclic systems have shown that the planar conformation is generally the most stable, with relatively low energy barriers for the rotation of substituent groups.

Inferred Conformational Data from Related Structures:

By examining crystallographic data of related thienopyridine derivatives, it can be inferred that the thieno[3,2-c]pyridine core is predominantly planar. The planarity is a consequence of the sp² hybridization of the atoms in the fused aromatic rings. Any deviation from planarity would be energetically unfavorable.

The following table summarizes the expected conformational parameters based on theoretical considerations and data from analogous structures.

ParameterExpected Value/Characteristic
Ring System Planarity The thieno[3,2-c]pyridine core is expected to be nearly planar.
Hydroxyl Group Torsion The primary conformational flexibility arises from the rotation of the hydroxyl group. The energy barrier for this rotation is anticipated to be low. The preferred orientation will be influenced by intra- and intermolecular hydrogen bonding.
Tautomeric Equilibrium The molecule likely exists in equilibrium between the 4-ol and the pyridin-4-one forms. The dominant tautomer will depend on the phase (solid, liquid, gas) and the solvent.
Influence of Iodine The iodine substituent is not expected to induce significant puckering or deviation from planarity in the ring system. Its primary influence will be on the electronic distribution and potential for halogen bonding in the solid state, which can affect crystal packing and, consequently, the observed conformation.

Theoretical and Computational Studies

Electronic Structure Calculations

Investigations into the electronic structure of a molecule provide fundamental insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic ground state properties of molecules. For 7-Iodothieno[3,2-c]pyridin-4-ol, a DFT study would typically involve calculations of its optimized geometry, electronic energy, and the distribution of electron density. Key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be determined, which are crucial for understanding the molecule's reactivity. However, no specific DFT studies detailing these ground state properties for this compound have been found in the reviewed literature.

Multireference Methods for Diradical Character

Multireference methods are advanced computational techniques employed for systems where single-reference methods like DFT may be inadequate, particularly in cases with significant diradical character. Such characteristics can be important for understanding the electronic behavior and potential reactivity of certain molecules. There is currently no published research applying multireference methods to assess the diradical character of this compound.

Reaction Mechanism Elucidation

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing information on the feasibility and outcomes of synthetic pathways.

Transition State Analysis for Synthetic Pathways

Transition state analysis is a computational tool used to identify the energy barriers of a reaction, thereby providing insights into reaction rates and mechanisms. For the synthesis of this compound, this analysis would be invaluable for optimizing reaction conditions. A thorough search of the literature did not yield any studies involving transition state analysis for the synthetic routes to this specific compound.

Energetics and Stereoselectivity Predictions

Computational models can predict the energetics of different reaction pathways and, in cases of chiral molecules, their stereoselectivity. This information is critical for designing efficient and selective syntheses. At present, there are no available computational studies that predict the energetics or stereoselectivity of reactions involving this compound.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a deeper understanding of their electronic structure.

Computational Prediction of UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

These calculations involve determining the energies of electronic transitions from occupied to unoccupied molecular orbitals. The nature of the substituents, in this case, the electron-donating hydroxyl group and the electron-withdrawing (via inductive effect) and polarizable iodine atom, would significantly influence the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the predicted UV-Vis spectrum. Studies on similar aromatic and heterocyclic systems have demonstrated that TD-DFT can provide results in good agreement with experimental data. researchgate.net

Computational Design and Structure-Activity Relationship (SAR) Prediction

Computational tools are instrumental in the rational design of new molecules with desired properties and in predicting their biological activities.

Molecular Modeling for Rational Design of Analogues

Based on the core scaffold of this compound, molecular modeling techniques can be used to design novel analogues with potentially improved properties. This process, often referred to as rational drug design, involves making systematic modifications to the lead structure and evaluating the effects of these changes in silico.

Parameter Description
Scaffold Thieno[3,2-c]pyridine (B143518)
Position 7 Iodine (modifiable)
Position 4 Hydroxyl (modifiable)
Design Goal Improved biological activity, selectivity, or pharmacokinetic properties

In Silico Evaluation of Molecular Interactions (e.g., docking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is crucial for in silico screening of virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

While specific docking studies targeting this compound are not widely reported, the methodology is broadly applicable. In a typical docking study, the 3D structure of the target protein is used as a receptor, and the ligand (this compound or its analogues) is placed into the binding site. The docking algorithm then samples different conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity for each pose.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes for Diverse Derivatization

Future research should prioritize the development of novel and efficient synthetic pathways to 7-Iodothieno[3,2-c]pyridin-4-ol and its analogues. While general methods for the synthesis of thienopyridines and pyridin-4-ols exist, routes tailored to this specific iodinated scaffold would enable more diverse and complex derivatization. nih.gov A key area of exploration would be the late-stage functionalization of the thienopyridine core, allowing for the introduction of various substituents to probe structure-activity relationships (SAR). Methodologies such as C-H activation and cross-coupling reactions could provide access to a wide array of derivatives that are currently inaccessible. Furthermore, the development of asymmetric syntheses would be crucial for investigating the stereochemical aspects of the molecule's potential biological activity.

Advanced Computational Predictions for Reactivity and Interaction Mechanisms

The application of advanced computational chemistry is essential to predict the reactivity and potential interaction mechanisms of this compound. Density functional theory (DFT) calculations can be employed to model the electronic properties of the molecule, including the electrostatic potential surface, to identify likely sites for electrophilic and nucleophilic attack. researchgate.net This would guide synthetic efforts for derivatization. Molecular dynamics (MD) simulations could be used to study the conformational landscape of the molecule and its interactions with biological macromolecules, such as proteins and nucleic acids. These computational approaches can provide valuable insights into the molecule's potential as a drug candidate or a molecular probe, saving significant time and resources in the laboratory.

Design of New this compound Analogues with Enhanced Target Selectivity

Building on the insights from computational studies and initial biological screenings, the rational design of new analogues with enhanced target selectivity is a critical future direction. By systematically modifying the substituents on the thienopyridine ring, it is possible to fine-tune the molecule's affinity and selectivity for a specific biological target. For instance, the introduction of bulky or polar groups could modulate binding to a protein's active site. Structure-based drug design, using techniques like X-ray crystallography and cryo-electron microscopy of the parent compound in complex with its target, would provide atomic-level blueprints for the design of more potent and selective analogues.

Investigation of the Role of Halogen Bonding in Molecular Recognition

The iodine atom at the 7-position of the thienopyridine ring is a key feature that warrants in-depth investigation, particularly concerning its ability to form halogen bonds. nih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. chim.ittuni.fi This interaction can be highly directional and play a significant role in molecular recognition and the stabilization of ligand-protein complexes. nih.govnih.gov Future research should aim to characterize the halogen bonding capabilities of this compound through both experimental methods, such as co-crystallization with known halogen bond acceptors, and computational analyses. researchgate.net Understanding the role of halogen bonding will be instrumental in designing molecules with improved binding affinity and specificity for their biological targets. nih.gov

Development of Chemical Probes for Understudied Biological Targets

The this compound scaffold could serve as a valuable starting point for the development of chemical probes to investigate understudied biological targets. Chemical probes are small molecules that can be used to selectively modulate the function of a specific protein, enabling the study of its role in cellular processes and disease. The reactivity of the iodine atom, for example, could be exploited for the attachment of reporter tags, such as fluorophores or biotin, to create probes for target identification and validation studies. By developing a library of derivatives based on this scaffold, researchers could screen for activity against a wide range of biological targets, potentially uncovering new therapeutic avenues for various diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.